3-Fluoropyrrolidine-3-carbonitrile hydrochloride
Overview
Description
3-Cyano-3-fluoropyrrolidine hydrochloride is an organic chemical compound that belongs to the group of pyrrolidines. It has the molecular formula C5H8ClFN2 and a molecular weight of 150.58 g/mol. This compound is known for its unique chemical structure, which includes a cyano group and a fluorine atom attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-fluoropyrrolidine hydrochloride typically involves the reaction of 3-fluoropyrrolidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the formation of the cyano group .
Industrial Production Methods
In industrial settings, the production of 3-Cyano-3-fluoropyrrolidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Nucleophilic Substitution: The major products include substituted pyrrolidines with various functional groups replacing the fluorine atom.
Oxidation and Reduction: The major products include amines and carboxylic acids derived from the cyano group.
Scientific Research Applications
3-Cyano-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyano-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine hydrochloride: Similar in structure but lacks the cyano group, which affects its reactivity and applications.
3-Cyano-3-chloropyrrolidine hydrochloride: Similar in structure but has a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
Uniqueness
3-Cyano-3-fluoropyrrolidine hydrochloride is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-fluoropyrrolidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-5(3-7)1-2-8-4-5;/h8H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTAJUCUSXGKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363405-64-4 | |
Record name | 3-fluoropyrrolidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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